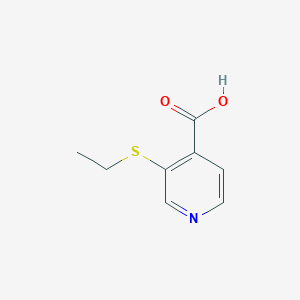
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Descripción general
Descripción
1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine, also known as 1-Bromo-2-fluoro-4-methylaniline or 2-bromo-4-fluoroaniline, is a brominated fluoroaniline derivative. It is an aromatic compound that is used as a starting material in several synthetic organic chemistry processes. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Pharmacological Potential : A compound similar to 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine, described as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibits high affinity as an orally active neurokinin-1 receptor antagonist. Its water solubility exceeds 100 mg/mL, indicating potential for both intravenous and oral administration in clinical contexts. The compound has shown effectiveness in preclinical tests relevant to emesis and depression treatments (Harrison et al., 2001).
Chemical Properties and Synthesis Methods : A related study focused on the facile synthesis of N-polyfluoroalkylated heterocycles, including compounds like N-(bromodifluoromethyl)-4-dimethylaminopyridinium bromide. This process involves carbon-bromine bond cleavage and reductive debromination, showcasing the diverse chemical reactions and structures possible with halogenated compounds similar to this compound (Kolomeitsev et al., 1996).
Advanced Nanoparticle Development : In the realm of nanoparticle technology, compounds like this compound can play a role. For example, heterodifunctional polyfluorenes with bromo and fluoro substituents have been used to create bright, emission-tuned nanoparticles. These nanoparticles have potential applications in imaging and sensing due to their high fluorescence quantum yields and tunable emission properties (Fischer et al., 2013).
Propiedades
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXVMZWDWYTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733975 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086600-42-1 | |
| Record name | 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone](/img/structure/B1400606.png)







![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)



